molecular formula C21H30N6O2 B12390460 Jmjd3/hdac-IN-1

Jmjd3/hdac-IN-1

Cat. No.: B12390460
M. Wt: 398.5 g/mol
InChI Key: CIZIYDVXUWAXOP-UHFFFAOYSA-N
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Description

Jmjd3/hdac-IN-1: is a dual inhibitor targeting both Jumonji domain-containing protein demethylase 3 (JMJD3) and histone deacetylase (HDAC1). This compound promotes hypermethylation of histone H3K27 and hyperacetylation of H3K9, leading to the induction of apoptosis through the cleavage of caspase-7 and PARP. It has shown effectiveness in inhibiting cancer cell cloning, migration, and invasion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Jmjd3/hdac-IN-1 involves the design and synthesis of pyrimidine base hydroxamic acid derivatives. The specific synthetic route and reaction conditions are detailed in the study by Li et al., which includes the use of various reagents and catalysts to achieve the desired dual inhibition properties .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature.

Chemical Reactions Analysis

Types of Reactions: Jmjd3/hdac-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed: The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .

Scientific Research Applications

Chemistry: In chemistry, Jmjd3/hdac-IN-1 is used as a tool compound to study the inhibition of JMJD3 and HDAC1. It helps researchers understand the role of these enzymes in various biochemical processes .

Biology: In biology, the compound is used to investigate the epigenetic regulation of gene expression. It has been shown to promote hypermethylation and hyperacetylation of histones, leading to changes in gene expression patterns .

Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to induce apoptosis and inhibit cancer cell migration and invasion makes it a promising candidate for further development .

Industry: In the industry, the compound is used for research and development purposes.

Mechanism of Action

Jmjd3/hdac-IN-1 exerts its effects by targeting JMJD3 and HDAC1. JMJD3 is a histone demethylase that removes methyl groups from histone H3K27, while HDAC1 is a histone deacetylase that removes acetyl groups from histone H3K9. By inhibiting these enzymes, this compound promotes hypermethylation and hyperacetylation of histones, leading to changes in chromatin structure and gene expression. This results in the induction of apoptosis through the cleavage of caspase-7 and PARP .

Comparison with Similar Compounds

Uniqueness: Jmjd3/hdac-IN-1 is unique in its dual inhibition of both JMJD3 and HDAC1. This dual targeting approach enhances its effectiveness in promoting hypermethylation and hyperacetylation of histones, leading to significant changes in gene expression and induction of apoptosis. This makes it a valuable tool for studying epigenetic regulation and a promising candidate for cancer therapy .

Properties

Molecular Formula

C21H30N6O2

Molecular Weight

398.5 g/mol

IUPAC Name

6-[[6-(azepan-1-yl)-2-pyridin-2-ylpyrimidin-4-yl]amino]-N-hydroxyhexanamide

InChI

InChI=1S/C21H30N6O2/c28-20(26-29)11-4-3-6-13-23-18-16-19(27-14-8-1-2-9-15-27)25-21(24-18)17-10-5-7-12-22-17/h5,7,10,12,16,29H,1-4,6,8-9,11,13-15H2,(H,26,28)(H,23,24,25)

InChI Key

CIZIYDVXUWAXOP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2)NCCCCCC(=O)NO)C3=CC=CC=N3

Origin of Product

United States

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